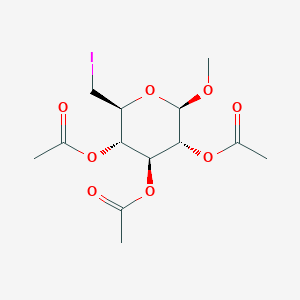
Methyl 2,3,4-tri-o-acetyl-6-deoxy-6-iodo-beta-d-glucopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2,3,4-tri-o-acetyl-6-deoxy-6-iodo-beta-d-glucopyranoside is a chemically modified sugar derivative. It is characterized by the presence of iodine and acetyl groups attached to a glucopyranoside structure. This compound is notable for its applications in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3,4-tri-o-acetyl-6-deoxy-6-iodo-beta-d-glucopyranoside typically involves the acetylation of a glucopyranoside precursor followed by iodination. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and reagents like iodine or sodium iodide .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility .
化学反応の分析
Types of Reactions
Methyl 2,3,4-tri-o-acetyl-6-deoxy-6-iodo-beta-d-glucopyranoside undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvent systems .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the acetyl groups yields the corresponding hydroxyl derivatives, while substitution reactions can produce a variety of iodinated or de-iodinated products .
科学的研究の応用
Methyl 2,3,4-tri-o-acetyl-6-deoxy-6-iodo-beta-d-glucopyranoside has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is employed in studies involving carbohydrate metabolism and enzyme interactions.
作用機序
The mechanism of action of Methyl 2,3,4-tri-o-acetyl-6-deoxy-6-iodo-beta-d-glucopyranoside involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to enzymes and receptors. The acetyl groups can modulate the compound’s solubility and permeability, affecting its bioavailability and pharmacokinetics .
類似化合物との比較
Similar Compounds
Methyl 2,3,4-tri-o-acetyl-6-deoxy-6-iodo-alpha-d-glucopyranoside: Similar in structure but differs in the anomeric configuration.
Methyl 2,3,4-tri-o-acetyl-6-deoxy-6-bromo-beta-d-glucopyranoside: Contains a bromine atom instead of iodine.
Methyl 2,3,4-tri-o-acetyl-6-deoxy-6-chloro-beta-d-glucopyranoside: Contains a chlorine atom instead of iodine.
Uniqueness
Methyl 2,3,4-tri-o-acetyl-6-deoxy-6-iodo-beta-d-glucopyranoside is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. The iodine atom enhances the compound’s reactivity and potential for halogen bonding, making it a valuable tool in various research applications .
特性
分子式 |
C13H19IO8 |
|---|---|
分子量 |
430.19 g/mol |
IUPAC名 |
[(2S,3S,4S,5R,6R)-4,5-diacetyloxy-2-(iodomethyl)-6-methoxyoxan-3-yl] acetate |
InChI |
InChI=1S/C13H19IO8/c1-6(15)19-10-9(5-14)22-13(18-4)12(21-8(3)17)11(10)20-7(2)16/h9-13H,5H2,1-4H3/t9-,10-,11+,12-,13-/m1/s1 |
InChIキー |
WKINNAVZJINYDX-UJPOAAIJSA-N |
異性体SMILES |
CC(=O)O[C@@H]1[C@H](O[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC)CI |
正規SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC)CI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(5-Methylbenzo[d]oxazol-2-yl)ethanone](/img/structure/B12869363.png)
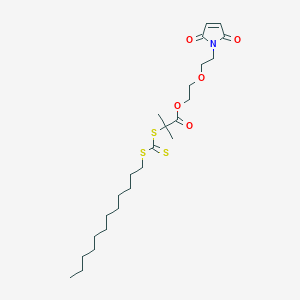
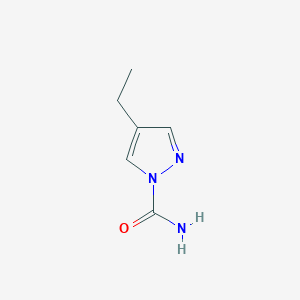



![(R)-4-Amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol](/img/structure/B12869397.png)
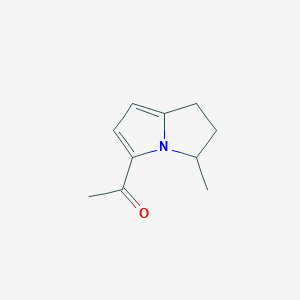
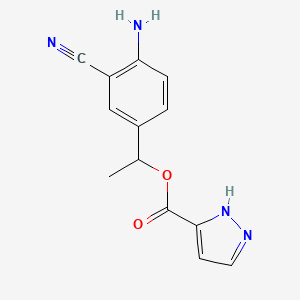

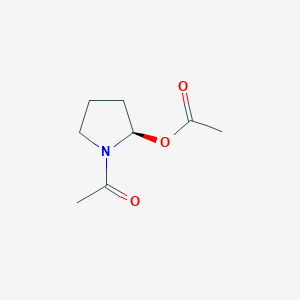


![4-Cyanobenzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12869444.png)
